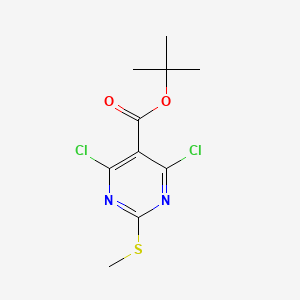
tert-Butyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate: is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of tert-butyl, dichloro, and methylthio groups attached to a pyrimidine ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction Reactions: The pyrimidine ring can undergo reduction under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Major Products:
- Substitution reactions yield various substituted pyrimidines.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions result in partially or fully reduced pyrimidine derivatives .
Scientific Research Applications
Chemistry: In organic chemistry, tert-Butyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: Its derivatives have shown promising activity in various biological assays .
Industry: In the chemical industry, it is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of compounds with specific properties for industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its derivatives may inhibit kinases or other enzymes involved in disease pathways .
Comparison with Similar Compounds
- tert-Butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate
- tert-Butyl 2,4-dichloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate
- tert-Butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate
Uniqueness: tert-Butyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of novel pharmaceuticals and other bioactive molecules.
Properties
Molecular Formula |
C10H12Cl2N2O2S |
|---|---|
Molecular Weight |
295.18 g/mol |
IUPAC Name |
tert-butyl 4,6-dichloro-2-methylsulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H12Cl2N2O2S/c1-10(2,3)16-8(15)5-6(11)13-9(17-4)14-7(5)12/h1-4H3 |
InChI Key |
OTHKZGDIOYVFGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=C(N=C1Cl)SC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




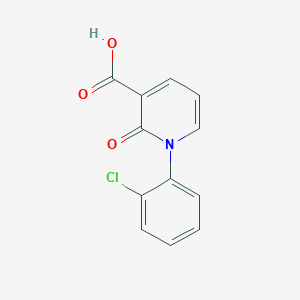





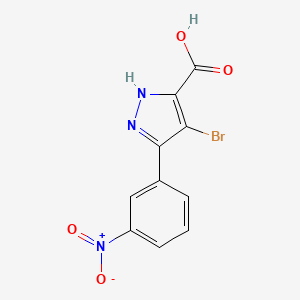
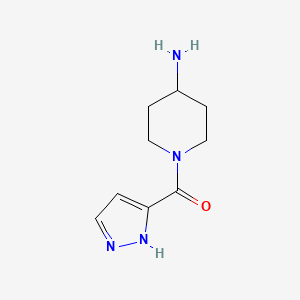
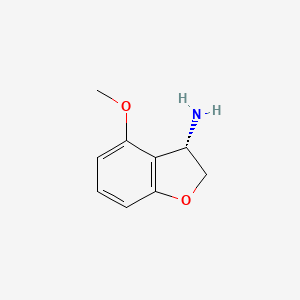
![(3S)-3-Amino-2,3-dihydrobenzo[b]furan-5-carbonitrile](/img/structure/B11808853.png)
![4-Fluoro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11808860.png)

